Chromomycin A3 from Streptomyces griseus

Description

Properties

CAS No. |

7059-24-7 |

|---|---|

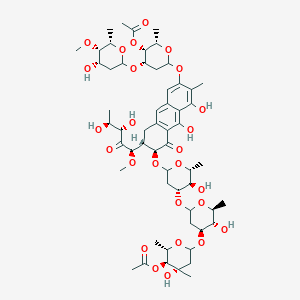

Molecular Formula |

C57H82O26 |

Molecular Weight |

1183.2 g/mol |

IUPAC Name |

[(2S,3R,4S)-6-[[(6S,7S)-6-[(4R,5R,6R)-4-[(4S,5S,6S)-4-[(4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1R,3S,4S)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(4S,5S,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23-,24+,25-,26-,27-,32-,33-,35+,36-,37-,38?,39?,40?,41?,42?,46-,47+,48-,52+,53+,54+,55-,56-,57-/m0/s1 |

InChI Key |

ZYVSOIYQKUDENJ-MTPXVABGSA-N |

Isomeric SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8C[C@](C(C(O8)C)OC(=O)C)(C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O |

Appearance |

Yellow powder |

Other CAS No. |

7059-24-7 |

Pictograms |

Acute Toxic; Health Hazard |

Synonyms |

Chromomycin A3 Toyomicin Toyomycin |

Origin of Product |

United States |

Molecular Interactions and Mechanistic Insights

Deoxyribonucleic Acid (DNA) Binding Affinity and Specificity

Chromomycin (B10761888) A3 exhibits a notable affinity and specificity for certain DNA sequences and structural features.

A key characteristic of Chromomycin A3 is its preferential binding to GC-rich regions of DNA. cellsignal.comfocusbiomolecules.commedchemexpress.comscbt.comwikipedia.org This selectivity is crucial for its biological effects, as GC-rich sequences are often found in regulatory regions of genes, such as promoters. scirp.orgspandidos-publications.com Studies have shown that Chromomycin A3 binds strongly to sequences containing at least three consecutive GC base pairs. plos.org The binding affinity of the dimeric Chromomycin A3 complexed with Fe(II) to hairpin DNA duplexes containing various tetranucleotide sequences follows a specific order, with GGCC showing the highest affinity. nih.govacs.org

Chromomycin A3 is a minor groove binding drug. toku-e.commedchemexpress.comspandidos-publications.comrcsb.orgiiarjournals.orgsigmaaldrich.comresearchgate.netnih.gov It interacts with the minor groove of the DNA double helix, a region that provides access to the edges of base pairs. toku-e.commedchemexpress.comspandidos-publications.comrcsb.orgiiarjournals.orgsigmaaldrich.comresearchgate.netnih.gov Upon binding, the Chromomycin A3 dimer significantly widens the minor groove at the binding site. rcsb.orgoup.com The long axis of each chromophore unit within the dimer stacks along the sugar-phosphate backbone, with the attached saccharide moieties wrapping across the minor groove. rcsb.orgoup.com This interaction can also induce a kink in the DNA structure. rcsb.org

Chromomycin A3 binds to DNA as a dimer. plos.orgrcsb.orgsigmaaldrich.comresearchgate.netresearchgate.netplos.orgresearchgate.net This dimeric form is mediated by a divalent metal ion, which is central to the complex formation. plos.orgrcsb.orgsigmaaldrich.comresearchgate.netresearchgate.netplos.orgresearchgate.net The stoichiometry of the Chromomycin A3-metal complex is typically 2:1 (two drug molecules per metal ion). acs.orgresearchgate.net This dimeric complex is the active species that interacts with the DNA minor groove. plos.orgrcsb.orgsigmaaldrich.comresearchgate.netresearchgate.netplos.orgresearchgate.net

Divalent metal ions are indispensable for the stable binding of Chromomycin A3 to DNA. cellsignal.comfocusbiomolecules.commedchemexpress.comscbt.complos.orgsigmaaldrich.comresearchgate.netresearchgate.netplos.orgresearchgate.netresearchgate.net Magnesium (Mg²⁺) is a commonly studied and effective cation, but other divalent ions such as iron (Fe²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) can also facilitate complex formation and may even demonstrate similar or stronger effects than Mg²⁺. plos.orgacs.orgresearchgate.netplos.orgnih.gov

The metal ion is octahedrally coordinated within the dimeric Chromomycin A3-DNA complex. rcsb.orgresearchgate.netplos.org Four oxygen atoms from the chromophore rings of the two Chromomycin A3 molecules bind to the metal ion, while two water molecules occupy the remaining coordination sites. rcsb.orgresearchgate.netplos.org The presence of these divalent cations is essential for the formation of the stable dimeric drug structure that can then bind effectively to DNA. plos.orgresearchgate.netplos.orgresearchgate.net

Different divalent cations can influence the binding affinity and the efficacy of Chromomycin A3. For instance, studies have shown that the binding affinity of dimeric Chromomycin A3 complexes for DNA follows the order Ni²⁺ > Co²⁺ > Fe²⁺ > Mg²⁺. plos.org This difference in affinity correlates with their effects on DNA stabilization and inhibition of transcription. plos.orgnih.gov

Here is a table summarizing the relative binding affinities of dimeric Chromomycin A3 with different divalent cations to DNA:

| Divalent Cation | Relative DNA Binding Affinity |

| Ni²⁺ | Highest plos.org |

| Co²⁺ | High plos.org |

| Fe²⁺ | Moderate plos.org |

| Mg²⁺ | Lower plos.org |

The sugar moieties attached to the chromophore of Chromomycin A3 also play a role in stabilizing the metal-dimer complex and facilitating DNA binding. researchgate.net

Nucleic Acid Replication and Transcription Modulation

The DNA binding of Chromomycin A3 leads to significant modulation of key nucleic acid processes.

Chromomycin A3 inhibits DNA replication. toku-e.comcellsignal.commedchemexpress.comspandidos-publications.comsigmaaldrich.comnih.govcellsignal.jp By binding to GC-rich sequences in the minor groove, the drug dimer can physically block the progression of DNA polymerase, the enzyme responsible for DNA synthesis. spandidos-publications.comsigmaaldrich.com This interference with the DNA template effectively halts or slows down the replication process. Studies have shown that Chromomycin A3 treatment can lead to an accumulation of cells in the S phase of the cell cycle, which is the phase where DNA replication occurs, consistent with an inhibition of this process. spandidos-publications.comnih.gov

Chromomycin A3 is also reported to inhibit DNA gyrase and topoisomerase II activity, enzymes crucial for managing DNA topology during replication and transcription. toku-e.comsigmaaldrich.com

Inhibition of RNA Polymerase Activity and Transcriptional Processes

Chromomycin A3 is a known inhibitor of RNA polymerase. lktlabs.compsu.edu Its inhibitory action on RNA synthesis has been observed in both mammalian cells and bacterial cells like Bacillus subtilis. psu.edu Studies have shown that Chromomycin A3 can inhibit the enzymatic synthesis of RNA in cell-free systems. psu.edu The mechanism of inhibition is considered similar to that of Actinomycin (B1170597) D, requiring the presence of guanine (B1146940) bases in the double helical structure of the template DNA. psu.edu The presence of the sugar moiety in Chromomycin A3 is also deemed necessary for its inhibitory effect on RNA synthesis. psu.edu Chromomycin A3's binding to GC-rich DNA sequences in the minor groove inhibits transcription. toku-e.comcellsignal.comspandidos-publications.com This DNA binding ability leads to the inhibition of both DNA replication and transcription. medchemexpress.comcellsignal.comspandidos-publications.commedchemexpress.com

Influence on DNA Gyrase and Topoisomerase Activities (I and II)

Chromomycin A3 has been shown to influence the activity of DNA gyrase and topoisomerase II. toku-e.comlktlabs.comsigmaaldrich.comscientificlabs.iediscofinechem.comsigmaaldrich.com DNA gyrase, a type II topoisomerase, is essential for reducing topological strain in DNA during processes like replication and transcription. academicjournals.orgijrra.net Chromomycin A3 mediates an efficient competitive inhibition of DNA gyrase by binding to the DNA minor groove. sigmaaldrich.comscientificlabs.iediscofinechem.com This inhibitory mechanism on gyrase-DNA binding and cleavage may involve a competitive interaction of Chromomycin A3 with GC sequences located at and around the gyrase cleavage site. nih.gov Chromomycin A3 also significantly affects topoisomerase II activity. sigmaaldrich.comscientificlabs.iediscofinechem.com Furthermore, Chromomycin A3, when complexed with Fe(II), has been shown to inhibit topoisomerase I activity. acs.orgnih.govacs.orgpnas.org The combination of Chromomycin A3 and Distamycin A, another minor groove binder, can lead to increased topoisomerase II inhibition, although in some cases, it might prevent total inhibition depending on the concentrations used. nih.gov

Molecular Recognition of Transcription Factors

Chromomycin A3's interaction with DNA also impacts the binding of transcription factors, particularly those that recognize GC-rich sequences.

Specificity Protein 1 (Sp1) Binding Interference

Chromomycin A3 blocks the binding of the Sp1 transcription factor to target gene promoters. medchemexpress.commedchemexpress.com Sp1 is a transcription factor that binds to GC-rich sequences on gene promoters and promotes transcription. nih.gov Chromomycin A3 strongly binds to these same GC-rich regions in DNA where Sp1 preferentially binds. nih.gov This competition for binding sites interferes with Sp1's ability to interact with its DNA recognition sequences. scbt.com Chromomycin A3 is considered a selective Sp1 inhibitor, similar to its analog Mithramycin A. nih.gov

Downregulation of Sp1-Related Gene Expression

The interference with Sp1 binding by Chromomycin A3 leads to the downregulation of genes regulated by Sp1. medchemexpress.commedchemexpress.com A number of anti-apoptotic genes, such as Mcl-1, survivin, and XIAP, are under the regulation of Sp1. nih.gov Chromomycin A3 suppresses a similar set of Sp1-related anti-apoptotic proteins as Mithramycin A. cellsignal.com Studies have demonstrated that Chromomycin A3 treatment can reduce the expression of Sp1-related anti-apoptotic proteins including FLIP, cIAP2, Mcl-1, survivin, and XIAP. nih.govresearchgate.net This downregulation of anti-apoptotic proteins can promote the apoptotic cascade. nih.gov

Here is a summary of the effects of Chromomycin A3 on the expression of Sp1-related anti-apoptotic proteins based on research findings:

| Protein Name | Effect of Chromomycin A3 Treatment | Reference |

| FLIP (FADD-like IL-1β-converting enzyme-inhibitory protein) | Reduced expression | nih.govresearchgate.net |

| cIAP2 (cellular inhibitor of apoptosis 2) | Reduced expression | nih.govresearchgate.net |

| Mcl-1 (myeloid cell leukemia-1) | Reduced expression | nih.govresearchgate.net |

| Survivin | Reduced expression | nih.govresearchgate.net |

| XIAP (X-linked inhibitor of apoptosis protein) | Reduced expression | nih.govresearchgate.net |

While Chromomycin A3 downregulates Sp1-related anti-apoptotic proteins, studies have indicated that it does not significantly alter the expression of Sp1 itself or Sp1-related pro-apoptotic proteins like Bax, Bim, and Noxa. nih.govresearchgate.net

Cellular and Chromosomal Biological Effects in Research Models

Cell Cycle Regulation Mechanisms

Induction of S-Phase Cell Cycle Arrest

Chromomycin (B10761888) A3 has been demonstrated to interfere with the normal progression of the cell cycle, specifically causing an arrest in the S-phase. The S-phase is the period of the cell cycle during which DNA is replicated. By halting this process, Chromomycin A3 effectively inhibits cell proliferation. nii.ac.jpnih.gov

In studies involving human cholangiocarcinoma (CCA) cell lines (KKU-213, KKU-100, and RMCCA-1), treatment with Chromomycin A3 led to a significant accumulation of cells in the S-phase of the cell cycle. This effect was observed at low nanomolar concentrations and was dose-dependent, indicating a direct relationship between the concentration of the compound and the extent of cell cycle arrest. nii.ac.jpmedchemexpress.com The inhibition of cell cycle progression at this specific phase is a key mechanism behind its anti-proliferative effects observed in these research models. nii.ac.jp

Table 1: Effect of Chromomycin A3 on Cell Cycle Distribution in Cholangiocarcinoma (CCA) Cells

| Cell Line | Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| KKU-213 | 0 | 67.8 | 19.3 | 12.9 |

| 10 | 58.0 | 32.5 | 9.5 | |

| 20 | 49.3 | 42.1 | 8.6 | |

| KKU-100 | 0 | 72.1 | 18.5 | 9.4 |

| 10 | 63.2 | 29.8 | 7.0 | |

| 20 | 55.4 | 38.2 | 6.4 | |

| RMCCA-1 | 0 | 65.4 | 22.1 | 12.5 |

| 10 | 59.2 | 33.7 | 7.1 | |

| 20 | 51.8 | 41.5 | 6.7 |

Data derived from a study on cholangiocarcinoma cells, showing a dose-dependent increase in the S-phase population with Chromomycin A3 treatment. nii.ac.jp

Molecular Pathways Underlying Cell Cycle Perturbation

Furthermore, the compound's activity is associated with the inhibition of transcription factors that bind to GC-rich promoter regions. nii.ac.jp One such crucial factor is Specificity protein 1 (Sp1). Sp1 regulates the expression of numerous genes involved in cell cycle control. By binding to the GC-rich Sp1 binding sites on DNA, Chromomycin A3 can displace or prevent Sp1 from activating the transcription of its target genes. The resulting downregulation of essential cell cycle proteins disrupts the molecular machinery required for cells to complete the S-phase and proceed to the G2/M phase. nii.ac.jpmedchemexpress.com

Apoptosis Induction Pathways

Caspase-Dependent Apoptosis Activation

In addition to inducing cell cycle arrest, Chromomycin A3 is a potent inducer of apoptosis, or programmed cell death, through a caspase-dependent pathway. nii.ac.jpresearchgate.net Caspases are a family of protease enzymes that, once activated, execute the dismantling of the cell in a controlled manner. nih.govmdpi.com

Research in cholangiocarcinoma cells has shown that treatment with Chromomycin A3 leads to the cleavage, and thus activation, of several key caspases. researchgate.net The activation of these initiator and executioner caspases occurs in both a dose- and time-dependent manner, confirming that the observed cell death is mediated by this specific proteolytic cascade. nii.ac.jpresearchgate.net The presence of cleaved caspase-3, in particular, is considered a definitive marker of apoptosis. mdpi.com

Table 2: Time-Dependent Activation of Key Caspases in KKU-213 Cells by Chromomycin A3 (40 nM)

| Time (hours) | Cleaved Caspase-8 (Relative Intensity) | Cleaved Caspase-9 (Relative Intensity) | Cleaved Caspase-3 (Relative Intensity) |

|---|---|---|---|

| 0 | 1.0 | 1.0 | 1.0 |

| 6 | 1.5 | 1.8 | 1.7 |

| 12 | 2.1 | 2.5 | 2.8 |

| 24 | 3.2 | 3.5 | 4.1 |

Data illustrates the progressive increase in the active, cleaved forms of caspases over time following treatment. researchgate.net

Activation of Extrinsic and Intrinsic Apoptotic Cascades

The induction of apoptosis by Chromomycin A3 involves the activation of both the extrinsic and intrinsic apoptotic pathways. researchgate.net These two pathways represent the major routes to caspase activation and programmed cell death. nih.govthermofisher.com

The extrinsic pathway is initiated by external signals, such as the binding of death ligands to cell surface receptors. thermofisher.commdpi.com This leads to the recruitment and activation of an initiator caspase, primarily caspase-8. researchgate.net Studies show that Chromomycin A3 treatment results in the cleavage and activation of caspase-8, indicating the engagement of this death receptor-mediated pathway. researchgate.net

The intrinsic pathway , or mitochondrial pathway, is triggered by internal cellular stress. thermofisher.comnih.gov This pathway converges on the activation of the initiator caspase-9. nih.govnih.gov Research has demonstrated that Chromomycin A3 also causes the cleavage and activation of caspase-9. researchgate.net

Ultimately, both the extrinsic (via caspase-8) and intrinsic (via caspase-9) pathways converge on the activation of a common executioner caspase, caspase-3. researchgate.netresearchgate.net The activation of caspase-3 by both initiator caspases amplifies the death signal and leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net

Modulation of Anti-Apoptotic Protein Expression

A critical aspect of Chromomycin A3's pro-apoptotic activity is its ability to suppress the expression of key anti-apoptotic proteins. nii.ac.jpcellsignal.com Many cancer cells overexpress these proteins to evade programmed cell death, contributing to their survival and resistance to therapy. nii.ac.jpdntb.gov.ua The expression of several of these survival proteins is regulated by the transcription factor Sp1. By interfering with Sp1 function, Chromomycin A3 diminishes the cell's protective mechanisms, thereby lowering the threshold for apoptosis induction. nii.ac.jpmedchemexpress.com

In cholangiocarcinoma cells, Chromomycin A3 has been shown to significantly reduce the protein levels of several members of the Inhibitor of Apoptosis Protein (IAP) family and other survival proteins, including:

FADD-like IL-1β-converting enzyme-inhibitory protein (c-FLIP): An inhibitor of caspase-8 activation in the extrinsic pathway. researchgate.net

Myeloid cell leukemia-1 (Mcl-1): A member of the anti-apoptotic Bcl-2 family that prevents mitochondrial-mediated apoptosis.

X-linked inhibitor of apoptosis protein (XIAP): A potent endogenous inhibitor of caspases-3, -7, and -9. nih.govnih.gov

Cellular inhibitor of apoptosis (cIAP): Proteins that can inhibit caspases and are involved in cell survival signaling.

Survivin: An IAP family member that inhibits caspase activation and also plays a role in regulating cell division. nih.govnih.gov

The concurrent downregulation of this suite of protective proteins by Chromomycin A3 cripples the cell's anti-apoptotic defenses, facilitating the activation of the caspase cascades and ensuring efficient execution of the cell death program. nii.ac.jp

Table 3: Effect of Chromomycin A3 on the Expression of Anti-Apoptotic Proteins in KKU-213 Cells

| Anti-Apoptotic Protein | Treatment | Relative Protein Expression (Compared to Control) |

|---|---|---|

| c-FLIP | Control (0 nM) | 1.00 |

| CMA3 (40 nM) | 0.45 | |

| Mcl-1 | Control (0 nM) | 1.00 |

| CMA3 (40 nM) | 0.38 | |

| XIAP | Control (0 nM) | 1.00 |

| CMA3 (40 nM) | 0.52 | |

| Survivin | Control (0 nM) | 1.00 |

| CMA3 (40 nM) | 0.41 |

Data derived from Western blot analysis showing decreased expression of key survival proteins after 24-hour treatment with Chromomycin A3 (CMA3). nii.ac.jp

Global Gene Expression Modulation

Chromomycin A3, a member of the aureolic acid family of antitumor antibiotics, exerts significant influence on global gene expression by binding to the minor groove of GC-rich DNA sequences. This interaction, which occurs in the presence of divalent cations like Mg2+, leads to the inhibition of DNA replication and transcription, thereby modulating the expression of a multitude of genes.

The impact of Chromomycin A3 on the transcriptome has been investigated using techniques such as DNA microarray analysis. In a study involving human leukemia cells, microarray analysis of 6,000 genes was conducted to understand the modulation of gene expression following treatment with Chromomycin A3. This high-throughput approach allows for a broad-scale examination of the changes in messenger RNA (mRNA) levels, providing a comprehensive profile of the genes that are activated or repressed by the compound. The analysis revealed that at equitoxic doses, Chromomycin A3 significantly disturbs transcription, affecting hundreds of genes 24 hours after exposure nih.gov.

Treatment of human leukemia cells with Chromomycin A3 results in both the up- and down-regulation of a large number of genes. This differential expression impacts various biological pathways critical for cellular function and survival. Notably, Chromomycin A3 treatment is characterized by negative impacts on several important cellular functions, alongside the activation of pathways that steer cells toward apoptosis, or programmed cell death. Among the up-regulated pathways, those related to cancer were the most significantly affected. Furthermore, key functional pathways such as apoptosis and the proteasome pathway were also up-regulated, indicating a cellular response geared towards self-destruction in the face of the damage induced by the compound nih.gov.

Table 1: Biological Pathways Modulated by Chromomycin A3 in Human Leukemia Cells

| Pathway Category | Regulation Status | Specific Pathways Affected |

| Cellular Demise | Up-regulated | Apoptosis, Proteasome |

| Disease-Related | Up-regulated | Cancer Pathways |

| DNA Maintenance | Up-regulated | Nucleotide Excision Repair |

A noteworthy finding from the transcriptomic analysis of Chromomycin A3-treated cells is the up-regulation of the nucleotide excision repair (NER) pathway nih.gov. The NER pathway is a crucial DNA repair mechanism that removes bulky, helix-distorting DNA lesions. The activation of this pathway suggests that the binding of Chromomycin A3 to DNA is recognized by the cell as a form of damage that needs to be repaired. This cellular response highlights the interplay between the cytotoxic effects of Chromomycin A3 and the cell's own machinery for maintaining genomic integrity. The up-regulation of the NER pathway is likely a defense mechanism, although in the context of Chromomycin A3's potent apoptotic signaling, this repair attempt may not be sufficient to ensure cell survival.

Chromatin Structure and Dynamics

Chromomycin A3's interaction with DNA also has implications for the higher-order structure of chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells.

While Chromomycin A3 is widely used to assess the condensation state of chromatin, particularly in sperm cells, its role as an inducer of chromatin condensation is not well-documented in research models. The primary mechanism of Chromomycin A3 involves binding to GC-rich regions of DNA, which can interfere with the binding of other proteins, such as transcription factors and protamines. This interference is the basis for its use as a probe for chromatin packaging quality, rather than a direct cause of condensation.

Chromomycin A3 is extensively used as a fluorescent probe to indirectly assess the integrity and packaging quality of sperm chromatin. In mature sperm, DNA is highly condensed through the replacement of histones with protamines. Deficiencies in this process, known as protamine deficiency, result in poorly compacted chromatin, which can be an indicator of male infertility.

Chromomycin A3 staining, often analyzed by flow cytometry, is a valuable technique for detecting such defects. The antibiotic competes with protamines for binding sites in the minor groove of DNA. In sperm with normal, tightly packaged chromatin, there are fewer available binding sites for Chromomycin A3, resulting in low fluorescence. Conversely, in sperm with protamine deficiency, the chromatin is less condensed, leaving more GC-rich regions accessible to Chromomycin A3. This leads to a significant increase in fluorescence, allowing for the quantification of sperm with compromised chromatin integrity. An excess of histones or a lack of disulfide cross-linking, both indicative of protamination defects, contribute to this increased fluorescence researchgate.net. This method provides a rapid and reliable assessment of the packaging quality of the paternal genome.

Table 2: Application of Chromomycin A3 in Assessing Chromatin Packaging

| Parameter Assessed | Principle of Measurement | Indication of Poor Chromatin Quality |

| Protamine Deficiency | Competitive binding of Chromomycin A3 to GC-rich DNA regions. | High fluorescence intensity due to increased accessibility of DNA. |

| Chromatin Compaction | Inverse relationship between Chromomycin A3 binding and the degree of chromatin condensation. | Increased Chromomycin A3 staining correlates with lower chromatin compaction. |

Research on Neuronal Apoptosis and Oxidative Stress Mitigation

Chromomycin A3 has been identified in scientific research as a potent inhibitor of neuronal apoptosis, particularly in models where cell death is triggered by oxidative stress and DNA damage. nih.gov The brain's high oxygen consumption and lipid-rich composition make it especially vulnerable to oxidative stress, a condition arising from an imbalance between the production of free radicals and the ability of the antioxidant response system to counteract them. nih.gov This biochemical stress can lead to neuronal damage and is implicated in a range of neurodegenerative disorders. nih.govnih.gov Research into compounds like Chromomycin A3 explores potential pathways for neuroprotection.

Studies have utilized in vitro models of cortical neurons to investigate the effects of Chromomycin A3. nih.gov In these models, neuronal apoptosis was induced by methods that mimic pathological conditions: glutathione (B108866) depletion to induce oxidative stress and the application of the DNA-damaging agent camptothecin. nih.gov The findings from this research indicate that Chromomycin A3, along with its structural analog Mithramycin A, effectively inhibits the programmed cell death of these neurons. nih.gov

The protective mechanism of Chromomycin A3 is linked to its ability to bind to DNA. nih.govcellsignal.com Specifically, it interacts with GC-rich sequences in the promoter regions of genes. cellsignal.com This action is believed to selectively inhibit gene expression by displacing transcriptional activators, such as Specificity protein 1 (Sp1) and Sp3, that bind to these "G-C" box regions. nih.govcellsignal.com Following oxidative stress or DNA damage, the binding of Sp1 and Sp3 to their target promoters is enhanced, leading to the expression of deleterious pro-apoptotic proteins. nih.gov Chromomycin A3's intervention at this stage prevents this enhanced binding, thereby mitigating the apoptotic cascade. nih.gov This targeted action is distinct from global inhibition of protein synthesis, suggesting a more selective therapeutic potential. nih.gov These findings highlight the potential of sequence-selective DNA-binding agents like Chromomycin A3 as a strategy for addressing neurological diseases associated with the aberrant activation of apoptosis. nih.gov

Detailed Research Findings on Chromomycin A3 in Neuronal Apoptosis

The following table summarizes the key findings from research models studying the effects of Chromomycin A3 on neuronal apoptosis and oxidative stress.

| Research Model | Apoptosis/Stress Inducer | Observed Effect of Chromomycin A3 | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Cortical Neurons (In Vitro) | Glutathione Depletion (Oxidative Stress) | Potent inhibition of neuronal apoptosis | Inhibits enhanced DNA binding of Sp1 and Sp3 transcription factors to GC-rich promoter regions. | nih.gov |

| Cortical Neurons (In Vitro) | Camptothecin (DNA-damaging agent) | Potent inhibition of neuronal apoptosis | Prevents the expression of deleterious pro-apoptotic proteins by displacing transcriptional activators from DNA. | nih.gov |

Biophysical and Structural Characterization Studies

Spectroscopic Analysis of Drug-DNA and Drug-Metal Interactions

Spectroscopic methods provide valuable insights into the binding events, conformational changes, and stoichiometry of Chromomycin (B10761888) A3 interactions with DNA and metal ions.

Absorption and Fluorescence Spectroscopy

Absorption and fluorescence spectroscopy are employed to study the interaction of Chromomycin A3 with DNA and divalent metal ions. Changes in the absorption and fluorescence spectra of Chromomycin A3 upon the addition of Mg²⁺ indicate the formation of complexes between the antibiotic and the metal ion. researchgate.netnih.gov Analysis of the quantitative dependence of changes in absorbance on the concentration of Mg²⁺ suggests the formation of two types of complexes with different stoichiometries and formation constants. researchgate.netnih.govresearchgate.net These findings are further supported by trends observed in fluorescence spectroscopic features. nih.govresearchgate.net

Fluorescence studies have also been used to examine the self-association of Chromomycin A3 in aqueous solutions. An increase in normalized fluorescence intensity and a blue shift in the emission spectra peak are observed with increasing Chromomycin A3 concentration, indicating the formation of aggregates. scirp.org

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a sensitive technique for detecting conformational changes in both DNA and Chromomycin A3 upon binding. CD spectral changes are observed when Chromomycin A3 interacts with divalent cations, both in the presence and absence of DNA. oup.com These changes are associated with altered peak intensities in the visible region, reflecting changes in the electronic transition of the Chromomycin A3 chromophore due to coordination with divalent metal ions. researchgate.net

CD studies have shown that Chromomycin A3 is capable of forming stable dimeric complexes via chelation with metal ions like Ni(II), Fe(II), and Co(II). researchgate.netplos.org The conformations of these metal-containing dimeric complexes can differ significantly depending on the specific metal ion involved. researchgate.netplos.org Upon binding to DNA, CD spectra can indicate whether the DNA retains its B-type conformation or undergoes structural alterations, such as adopting features of both A- and B-type DNA, particularly when bound to specific sequences like GGCC. oup.comacs.org CD spectroscopy also provides evidence for the existence of different molecular species of Chromomycin A3 across a range of concentrations, supporting the occurrence of self-association. hbni.ac.inscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Mode, Stoichiometry, and Conformational Insights

NMR spectroscopy, including ¹H and ³¹P NMR, is a powerful tool for elucidating the binding mode, stoichiometry, and conformational changes associated with Chromomycin A3-DNA interactions. nih.govnih.gov Studies using NMR have shown that in the presence of Mg²⁺, Chromomycin A3 binds strongly to GC-containing DNA sequences. nih.gov

Two-dimensional NMR techniques, such as NOESY, have helped to position specific parts of the Chromomycin A3 molecule within the DNA complex. These studies suggest that the chromomycinone (B158636) hydroxyls and certain carbohydrate moieties are located in the minor groove, while other carbohydrate rings may be positioned on the major groove side. nih.gov NMR has also revealed drug-induced conformational changes in DNA duplexes upon binding, indicating characteristics of both B-DNA and A-DNA, with a notable widening and shallowing of the minor groove, which is necessary to accommodate the drug dimer. nih.govuah.es Earlier NMR studies had initially suggested an intercalative binding mechanism based on similarities in ¹³C NMR spectra with known intercalators like actinomycin (B1170597) D, but later studies, particularly those involving 2D NMR, refined the model to minor groove binding. nih.govnih.gov

NMR spectroscopy has also been utilized to study the self-association of Chromomycin A3 in aqueous solution, helping to elucidate the mode of self-association, which is likely driven by hydrophobic interactions involving the sugar moieties. scirp.orgscirp.org

Crystallographic Studies of Chromomycin A3-DNA Complexes

Crystallographic studies provide high-resolution structural details of Chromomycin A3 bound to DNA. The first crystal structure of Chromomycin A3 bound to a d(TTGGCCAA)₂ DNA duplex revealed the binding of a metal-coordinated dimer of the drug to the DNA. oup.comrcsb.org This structure showed that the Chromomycin A3 dimer binds within the minor groove, causing a kink in the DNA. researchgate.netrcsb.org

In the crystal structure, the divalent metal ion (such as Mg²⁺ or Co³⁺) is octahedrally coordinated, typically to oxygen atoms of the Chromomycin A3 chromophore and water molecules. researchgate.netrcsb.org The structure highlights the GGCC sequence specificity of the drug dimer, mediated by the chelated metal ion. oup.comrcsb.org Specific hydrogen bonds between Chromomycin A3 and guanine (B1146940) residues contribute to this sequence specificity. oup.com The binding of the Chromomycin A3 dimer significantly widens the minor groove of the GGCC sequence, and the drug's chromophore stacks over the sugar-phosphate backbone, with the saccharide moieties wrapping across the minor groove. oup.com Crystallographic studies have also shown that Chromomycin A3 binding can induce significant structural rearrangements in DNA, including base extrusion and backbone distortions, particularly in complexes with sequences containing mismatches. rcsb.orgpdbj.org

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational modeling and molecular dynamics (MD) simulations are valuable tools for complementing experimental studies and providing dynamic insights into the interactions of Chromomycin A3 with DNA and metal ions. nih.govresearchgate.netplos.org These methods can be used to study the role of metal ions, such as Mg²⁺, in the interaction of Chromomycin A3 with DNA. nih.govresearchgate.net

MD simulations can explore the hydrophobicity of Chromomycin A3 and its complexes with metal ions at different pH values, providing insights into their behavior in aqueous environments. nih.govresearchgate.net Simulated annealing and energy minimization methods can be employed to study the interactions of Chromomycin A3 with DNA in the presence and absence of metal ions and to understand the origin of its GC-base specificity. nih.govresearchgate.net

Computational studies can also evaluate the direct interaction energy between the drug and DNA and the energy contributions from structural alterations of both the ligand and DNA upon complex formation. nih.govresearchgate.net Accessible surface area calculations from simulations can provide insights into the entropy contribution to the binding free energy, which can differ depending on the presence or absence of Mg²⁺. nih.gov MD simulations have confirmed that DNA and/or the ligand undergo significant structural changes during association, particularly in the presence of Mg²⁺. nih.govresearchgate.net

Self-Association Properties in Aqueous Solutions

Chromomycin A3 undergoes self-association in aqueous solution, existing in both neutral and anionic forms depending on the pH. hbni.ac.inscirp.orgscirp.org This self-association has been studied using various spectroscopic and calorimetric techniques. hbni.ac.inscirp.orgscirp.org

At low concentrations (e.g., <10 µM), Chromomycin A3 predominantly exists in a dimeric state for both neutral and anionic forms. scirp.orgscirp.org As concentration increases, dimers can further aggregate to form trimers and tetramers. scirp.orgscirp.org Spectroscopic studies, including absorbance, fluorescence, and CD, provide evidence for the presence of different molecular species across a wide concentration range due to aggregation. hbni.ac.inscirp.org

Analysis of NMR spectra indicates that the self-association of Chromomycin A3, in both neutral and anionic forms, likely occurs via hydrophobic interactions involving the sugar moieties and surrounding water molecules. scirp.orgscirp.org Calorimetric studies suggest that the self-association of both anionic and neutral Chromomycin A3 is an entropy-driven process. scirp.orgscirp.org These observations emphasize the significant role of the sugar substituents in the aggregation state of the antibiotic. scirp.orgscirp.org

Dimerization and Higher-Order Aggregation (e.g., Trimer, Tetramer)

At low concentrations (typically below 10 µM), Chromomycin A3 primarily exists in a dimeric state in aqueous solution for both its neutral and anionic forms scirp.org. As the concentration of CHR increases, these dimers undergo further aggregation, forming higher-order species such as trimers and tetramers scirp.org. The aggregation steps have been described sequentially: (CHR)₂ + CHR → (CHR)₃ and (CHR)₃ + CHR → (CHR)₄ scirp.org. Spectroscopic studies, including absorbance, fluorescence, and CD, have indicated the aggregation of CHR in both neutral and anionic forms across a concentration range of 2 µM to 60 µM hbni.ac.in.

Chromomycin A3 is also known to form stable dimeric complexes through chelation with various divalent metal ions, including Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Fe²⁺, and Co²⁺ researchgate.netresearchgate.netnih.govplos.org. The formation of a 2:1 complex (antibiotic:metal ion) is a significant attribute for the biological action of aureolic acid antibiotics nih.gov. For instance, CHR forms a high-affinity 2:1 complex with Cu²⁺ at 25°C and pH 8.0, with a dissociation constant of 0.08 × 10⁻¹⁰ M² nih.gov. The affinity for Cu²⁺ has been reported to be higher than for Mg²⁺ and Zn²⁺ nih.gov. These dimeric metal complexes are often the species that interact with DNA researchgate.netmedchemexpress.com.

Thermodynamic Characterization (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a key technique used to thermodynamically characterize the self-association of Chromomycin A3 scirp.orghbni.ac.in. Calorimetric titrations have shown that neutral CHR aggregates at approximately 10 µM concentration, while anionic CHR aggregates at much lower concentrations scirp.org. The enthalpy change associated with self-association differs depending on the ionization state; it is exothermic for neutral CHR and endothermic for anionic CHR scirp.org.

Studies using calorimetry indicate that the self-association of both anionic and neutral CHR is primarily entropy-driven scirp.org. This suggests that changes in the solvent structure, such as the release of ordered water molecules from hydrophobic surfaces upon aggregation, contribute significantly to the favorable free energy change scirp.orgnih.gov.

Thermodynamic parameters for the association of CHR with metal ions have also been determined using ITC. For example, the complex formation between CHR and Cu²⁺ has been described as an entropy-driven endothermic process nih.gov. Differences between calorimetric and van't Hoff enthalpies can indicate the presence of multiple equilibria in the association process, supported by biphasic kinetics nih.gov.

Role of Sugar Moieties and Hydrophobic Interactions in Self-Association

The self-association of Chromomycin A3, in both its neutral and anionic forms, is strongly influenced by hydrophobic interactions, particularly those involving the sugar moieties and surrounding water molecules scirp.org. CHR contains di- and trisaccharide moieties attached to its aglycone core plos.org. Analysis of NMR spectra of CHR at different concentrations suggests that these sugar substituents play a major role in the aggregation state of the antibiotic scirp.org.

Hydrophobic interactions are considered major driving forces for the formation of complexes involving aureolic acid antibiotics nih.gov. The release of water molecules from hydrophobic surfaces upon self-association contributes to the positive entropy change observed in calorimetric studies scirp.orgnih.gov. While sugar moieties generally increase the water solubility of glycosides, their specific arrangement and chemical modifications, such as the presence of acetoxy groups in Chromomycin A3 sugars, can influence hydrophobic interactions and self-association behavior mdpi.compsu.edu. These interactions are crucial not only for self-association but also for the interaction of the drug-metal complexes with DNA, where the sugar chains can partially wrap around the DNA minor groove nih.govpsu.edu.

Biosynthesis and Chemoenzymatic Modification Research

Elucidation of Biosynthetic Pathways in Streptomyces griseus and Related Species

The biosynthesis of Chromomycin (B10761888) A3 in Streptomyces griseus involves a type II polyketide synthase (PKS) pathway, responsible for the formation of the tricyclic aglycone core. The biosynthetic gene cluster for Chromomycin A3 in S. griseus subsp. griseus has been identified and characterized, spanning approximately 43 kb and containing 36 genes. nih.gov These genes are involved in various stages, including polyketide biosynthesis and modification, deoxysugar biosynthesis and transfer, pathway regulation, and resistance. nih.gov

Comparative analyses of the gene clusters involved in the biosynthesis of Chromomycin A3 and the closely related mithramycin have revealed differences in their genetic organization, despite both being aureolic acid type polyketides. nih.govijpsonline.com While both pathways utilize type II PKS systems, the arrangement of genes, such as those for ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), shows variations. ijpsonline.com For instance, in the mithramycin gene cluster, KS, CLF, and ACP genes are clustered together, whereas in the Chromomycin A3 cluster, KS and CLF are together, but ACP is located further downstream. ijpsonline.com These differences in gene organization contribute to the distinct glycosylation patterns and sugar substitutions observed between Chromomycin A3 and mithramycin. ijpsonline.com

Studies involving gene inactivation within the Chromomycin A3 biosynthetic cluster have been instrumental in understanding the pathway. For example, disrupting the cmmWI gene, which encodes a polyketide reductase involved in side chain reduction, resulted in the production of novel chromomycin derivatives. nih.govpsu.edu Similarly, inactivating glycosyltransferase genes has led to the identification of new glycosylated derivatives, highlighting the role of these enzymes in shaping the final structure of the compound. psu.edunih.gov

Enzymatic Components and Genetic Determinants of Production

The production of Chromomycin A3 is governed by a suite of enzymatic components encoded within its biosynthetic gene cluster. The core polyketide structure is assembled by a minimal type II PKS, which includes Ketosynthase (KS), Chain Length Factor (CLF), and Acyl Carrier Protein (ACP). ijpsonline.com

Beyond the polyketide backbone, numerous enzymes are involved in tailoring reactions, including glycosylation, methylation, and acetylation. The Chromomycin A3 gene cluster contains four putative glycosyltransferase genes: cmmGI, cmmGII, cmmGIII, and cmmGIV. nih.govasm.org Functional characterization through gene replacement has confirmed their roles in the sequential transfer of deoxysugars to the aglycone. nih.govasm.org CmmGIV and CmmGIII are involved in the transfer of sugars C and D, and potentially sugar E, to form the trisaccharide chain. nih.govasm.org CmmGII and CmmGI are responsible for the formation of the disaccharide chain by adding two D-oliosyl residues. nih.govasm.org

Acetylation of the sugar moieties is catalyzed by CmmA, an acetyltransferase. microbiologyresearch.orgnih.gov This enzyme is responsible for the O-acetylation of specific hydroxyl groups on the rare sugars L-chromose B (sugar E) and D-oliose (sugar A). microbiologyresearch.org These acetylation events are terminal steps in the biosynthesis and are crucial for the full biological activity of Chromomycin A3. asm.orgmicrobiologyresearch.orgthieme-connect.com

Enzymes involved in the biosynthesis of the deoxysugar precursors are also critical genetic determinants. Studies have confirmed the presence and involvement of enzymes like hexokinase, phosphoglucomutase, UDPG pyrophosphorylase (UDPGP), and UDPG oxidoreductase (UDPGO) in the pathway of glucose activation and conversion into the 2,6-dideoxyhexoses found in Chromomycin A3. nih.gov

Self-resistance mechanisms in the producer organism, S. griseus, are also encoded within the biosynthetic gene cluster. Genes cmrA, cmrB, and cmrX are involved in this resistance. microbiologyresearch.orgresearchgate.net cmrA and cmrB encode a type I ATP-binding cassette (ABC) transporter, which acts as an efflux pump for the antibiotic. microbiologyresearch.orgresearchgate.net cmrX encodes a UvrA-like protein involved in DNA repair. microbiologyresearch.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-Activity Relationship (SAR) studies of Chromomycin A3 and its analogs aim to understand how structural modifications impact DNA binding and biological activity. These studies are crucial for the rational design of novel derivatives with potentially improved therapeutic properties.

Rational Design and Synthesis of Derivatives

Rational design and synthesis of Chromomycin A3 derivatives are guided by the understanding of its biosynthesis and the relationship between its structure and function. By manipulating the biosynthetic machinery through genetic engineering or by employing synthetic and semi-synthetic approaches, researchers can generate a variety of analogs. nih.govthieme-connect.com

Combinatorial biosynthesis, involving gene inactivation or the use of sugar biosynthesis gene cassettes, has been a successful strategy for generating novel chromomycin derivatives. thieme-connect.comresearchgate.net For example, inactivating specific glycosyltransferase genes in S. griseus has yielded new compounds with altered glycosylation patterns. psu.edunih.gov Similarly, introducing genes from pathways of structurally related compounds can lead to hybrid molecules. thieme-connect.com

Chemical and semi-synthetic modifications also contribute to the generation of analogs. Selective modifications of hydroxyl groups, for instance, can be achieved through biocatalysis using enzymes like lipases. thieme-connect.com

Impact of Structural Modifications on DNA Binding and Biological Activity

Structural modifications to Chromomycin A3 can significantly impact its ability to bind DNA and exert biological effects. Chromomycin A3 binds to the minor groove of GC-rich DNA sequences in a Mg2+-dependent manner, inhibiting transcription and replication. scirp.orgnih.gov

Studies have shown that alterations to the aglycone or the attached sugar moieties can affect DNA binding affinity and sequence specificity. The oligosaccharide chains and their appended functional groups, such as acetyl groups, play a critical role in stabilizing the interaction with DNA. scirp.orgnih.govnih.gov Removing acetyl groups, for instance, has been shown to lead to a significant decrease in antitumor activity, highlighting their importance for DNA complex formation and specificity through interactions with guanine (B1146940) bases. microbiologyresearch.orgthieme-connect.comscirp.orgnih.govnih.gov

Modifications to the aliphatic side chains attached to the aglycone can also influence activity. Novel chromomycin derivatives with altered 3-side chains, generated through gene inactivation, have shown varying levels of antitumor activity compared to the parent compound. nih.govpsu.edu

Role of Oligosaccharide Chains and Aglycone Moiety in Bioactivity

Both the oligosaccharide chains and the aglycone moiety are crucial contributors to the bioactivity of Chromomycin A3. The tricyclic aglycone provides the core structure that intercalates or binds within the minor groove of DNA. scirp.orgontosight.ai

The oligosaccharide chains, however, are major determinants of DNA binding specificity and affinity. scirp.orgnih.govnih.gov Chromomycin A3 possesses a disaccharide and a trisaccharide chain attached to the aglycone. asm.orgscirp.orgnih.gov These sugar moieties, along with their modifications like acetylation and methylation, engage in specific interactions with the DNA minor groove. scirp.orgnih.govnih.gov The acetyl groups on sugars A and E are particularly important for stabilizing the DNA complex and contributing to the specificity of binding through hydrogen bonding with guanine bases. scirp.orgnih.govnih.gov

The identity and arrangement of the sugars differentiate Chromomycin A3 from other aureolic acids like mithramycin, contributing to differences in their cellular uptake, retention, and interaction with cellular targets. scirp.orgnih.gov The sugars can influence the self-association properties of the antibiotic, which may play a role in its transport and action. scirp.org

Table 1: Key Enzymatic Components in Chromomycin A3 Biosynthesis

| Enzyme Class | Specific Enzymes (Examples) | Role in Biosynthesis |

| Polyketide Synthase | KS, CLF, ACP | Formation of the tricyclic aglycone backbone. ijpsonline.com |

| Glycosyltransferase | CmmGI, CmmGII, CmmGIII, CmmGIV | Sequential transfer of deoxysugars to the aglycone. nih.govasm.org |

| Acetyltransferase | CmmA | O-acetylation of sugar moieties. microbiologyresearch.orgnih.gov |

| Methyltransferase | CmmMIII | O-methylation of sugar moieties. nih.gov |

| Oxidoreductase | UDPGO | Conversion of glucose to deoxyhexoses. nih.gov |

| Reductase | CmmWI | Reduction of side chains on the polyketide. nih.govpsu.edu |

Table 2: Impact of Structural Modifications on Chromomycin A3 Activity (Examples from Research)

| Modification | Impact on DNA Binding | Impact on Biological Activity (Antitumor) | References |

| Removal of Acetyl Groups (Sugars A and E) | Decreased stability of DNA complex, reduced specificity. scirp.orgnih.govnih.gov | Significantly decreased. microbiologyresearch.orgthieme-connect.comscirp.orgnih.gov | microbiologyresearch.orgthieme-connect.comscirp.orgnih.govnih.gov |

| Alterations in Glycosylation Pattern | Affects DNA binding affinity and specificity. scirp.orgnih.gov | Can result in reduced or altered activity. nih.govasm.orgnih.gov | nih.govasm.orgscirp.orgnih.gov |

| Modification of 3-Side Chain (Analogs) | Can modulate DNA binding affinity. nih.gov | Varies depending on the modification. nih.govpsu.edu | nih.govpsu.edunih.gov |

| Inactivation of cmmGII (leading to prechromomycin A3) | Retains some DNA binding. researchgate.net | Retains antitumor activity, though lower than Chromomycin A3. researchgate.netnih.gov | researchgate.netnih.gov |

Advanced Methodological Applications in Research

Fluorescent Probe for DNA Analysis

Chromomycin (B10761888) A3 serves as a fluorescent probe for analyzing DNA, offering insights into its composition and structure. ontosight.aisigmaaldrich.com

Detection and Quantification of GC-Rich DNA Regions

Chromomycin A3 is particularly useful for the detection and quantification of guanine-cytosine (GC)-rich regions within DNA. ontosight.aielsevier.es Its strong binding affinity for these sequences, facilitated by divalent cations like Mg2+, forms the basis of this application. medchemexpress.comresearchgate.netnih.gov By binding to GC-rich areas, CMA3 can provide a fluorescent signal proportional to the GC content in a DNA sample. This property is exploited in various assays to assess the distribution and abundance of GC-rich regions in genomes or specific DNA sequences.

Chromosome Staining in Cytogenetics

In cytogenetics, Chromomycin A3 is employed for chromosome staining, contributing to karyotyping and the identification of chromosomal features. elsevier.esnih.govcellsignal.comresearchgate.netscientificlabs.ienih.gov CMA3 staining can reveal banding patterns on chromosomes that correspond to regions with high GC content, often associated with ribosomal DNA (rDNA) sites and heterochromatin. researchgate.netnih.govdergipark.org.tr This technique, sometimes used in combination with other DNA-binding dyes like DAPI (which preferentially binds to AT-rich regions), allows for the differentiation of chromosomes based on their base composition and banding patterns. researchgate.netnih.govkarger.com For instance, CMA3 staining has been used to identify nucleolus organizer regions (NORs) on chromosomes, which are typically GC-rich. nih.govdergipark.org.tr

Flow Cytometry Applications

Flow cytometry is a powerful technique for analyzing cell populations based on their properties, and Chromomycin A3 is frequently used in this context, especially for evaluating DNA and chromatin characteristics. nih.govresearchgate.netmdpi.comnih.govijfs.ir

Analysis of DNA Content and Cell Cycle Distribution

Chromomycin A3 can be used in flow cytometry to analyze cellular DNA content and determine the distribution of cells within different phases of the cell cycle (G1, S, and G2/M). sigmaaldrich.comnih.govnih.govmdpi.comspandidos-publications.comnih.gov While propidium (B1200493) iodide (PI) is a commonly used dye for DNA content analysis, CMA3, along with other dyes like DAPI and Hoechst 33342, can also serve this purpose. sinobiological.comnih.gov By staining the DNA, the fluorescence intensity of individual cells can be measured by flow cytometry, providing a quantitative assessment of DNA content. Changes in DNA content reflect the cell's progression through the cell cycle. Studies have shown that CMA3 can induce S phase arrest in certain cancer cells, which can be observed through flow cytometric analysis of cell cycle distribution. nih.govspandidos-publications.comnih.govresearchgate.netresearchgate.net For example, treatment of cholangiocarcinoma cells with varying concentrations of CMA3 resulted in a dose-dependent increase in the percentage of cells in the S phase. nih.govspandidos-publications.comresearchgate.net

Table 1: Effect of Chromomycin A3 on Cell Cycle Distribution in Cholangiocarcinoma Cells

| CMA3 Concentration (nM) | KKU-213 Cells (% in S Phase) | KKU-055 Cells (% in S Phase) |

| 0 | 42.5 ± 1.7 | 50.0 ± 2.6 |

| 2.5 | 45.8 ± 0.9 | 53.2 ± 1.9 |

| 5 | 50.4 ± 5.9 | 64.9 ± 8.1 |

| 10 | 62.8 ± 2.4 | 74.6 ± 3.3 |

Data derived from research findings nih.govspandidos-publications.comresearchgate.net. Values are presented as mean ± standard deviation.

Assessment of Sperm Chromatin Protamination and Integrity

Chromomycin A3 staining is widely used, often in conjunction with flow cytometry, for the indirect assessment of sperm chromatin protamination and integrity. nih.govelsevier.esresearchgate.netscientificlabs.ienih.govresearchgate.netresearchgate.netnih.govmazums.ac.ir During spermiogenesis, histones are largely replaced by protamines, leading to a highly condensed sperm chromatin structure. researchgate.netmdpi.comijfs.ir CMA3 competes with protamines for binding to DNA, particularly in GC-rich regions. nih.govresearchgate.netmdpi.com Therefore, a higher level of CMA3 fluorescence in sperm indicates a lower level of protamination or defects in chromatin compaction. researchgate.netnih.gov This assay is considered a useful tool for evaluating the packaging quality of sperm chromatin and can help identify protamine deficiency. scientificlabs.ieijfs.irresearchgate.net Studies have shown a correlation between high CMA3 labeling and lower male fertility in humans. mdpi.com Flow cytometry offers advantages over traditional microscopy for CMA3-based sperm analysis, allowing for rapid and statistically more precise evaluation of thousands of cells. nih.govijfs.ir

Flow Sorting Techniques

Chromomycin A3 can be used as a reagent in flow sorting techniques. sigmaaldrich.comscientificlabs.ie In flow sorting, cells or particles are stained with fluorescent dyes and then physically separated based on their fluorescence characteristics. When applied to chromosomes, staining with dyes like Chromomycin A3 (often in combination with other dyes like Hoechst 33258) allows for the differentiation of individual chromosomes based on their DNA content and base composition. nih.govpurdue.edunih.gov This enables the sorting and isolation of specific chromosome populations for further analysis or research purposes. nih.govpurdue.edu

Biochemical Assays for Enzyme Inhibition (e.g., DNA Gyrase, Topoisomerase)

Chromomycin A3's interaction with DNA forms the basis for its use in biochemical assays investigating enzymes that act on DNA, such as DNA gyrase and topoisomerases. CMA3 binds to GC-rich DNA sequences in the minor groove, and this binding can interfere with the activity of these essential enzymes. toku-e.comsigmaaldrich.com

Research has shown that CMA3 can competitively inhibit DNA gyrase. sigmaaldrich.comsigmaaldrich.com DNA gyrase, a type II topoisomerase, is crucial for managing DNA supercoiling during replication and transcription. By binding to DNA, CMA3 can impede the ability of DNA gyrase to perform its function. Similarly, CMA3 has been shown to significantly affect topoisomerase II activity. sigmaaldrich.comsigmaaldrich.com Topoisomerase II is another vital enzyme involved in DNA topology, facilitating processes like chromosome segregation. researchgate.net

Furthermore, studies investigating the dimeric complex of CMA3 with Fe(II) have demonstrated its capability to inhibit topoisomerase I (TopI) activity. nih.gov Topoisomerase I is a type I topoisomerase that relaxes negative supercoils in DNA. researchgate.net The [(CMA3)₂-Fe(II)] complex exhibited higher DNA-binding affinity compared to a similar mithramycin complex, correlating with its ability to inhibit TopI. nih.gov

Biochemical assays utilizing CMA3 can involve monitoring the enzymatic activity of DNA gyrase or topoisomerases in the presence and absence of the compound. Inhibition can be assessed by measuring changes in DNA supercoiling, relaxation, or cleavage patterns using techniques such as gel electrophoresis. The sequence-specific binding of CMA3 to GC-rich regions is a key factor in its inhibitory effects on these enzymes. medchemexpress.com

Tools for Signaling Pathway Investigations (e.g., TRAIL and Wnt Signaling Pathways)

Chromomycin A3 has emerged as a useful chemical tool for investigating various cellular signaling pathways, including the TRAIL and Wnt signaling pathways. ncats.iomdpi.com

Studies have indicated that CMA3 can overcome resistance to Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL). ncats.iomdpi.com TRAIL is a protein that can induce apoptosis (programmed cell death) in cancer cells, but many cancer types develop resistance to TRAIL-induced apoptosis. mdpi.com Research on human gastric adenocarcinoma (AGS) cells demonstrated that CMA3 treatment in the presence of TRAIL led to significantly lower cell viability compared to treatment with CMA3 alone, indicating its ability to enhance TRAIL sensitivity. mdpi.com

CMA3 has also been shown to have inhibitory effects on the Wnt signaling pathway. mdpi.com The Wnt signaling pathway is a highly conserved pathway that plays critical roles in embryonic development and tissue homeostasis, but its aberrant activation is frequently observed in various cancers. mdpi.comchiba-u.jp Research using a luciferase reporter gene assay system to evaluate the inhibitory activities of compounds on TCF/β-catenin transcription, a key component of the Wnt pathway, showed that CMA3 exhibited strong inhibitory effects. mdpi.com

The mechanisms by which CMA3 influences these pathways are linked to its DNA binding properties and its ability to interfere with transcription factors. For instance, CMA3 can block the binding of Sp1 transcription factor to target gene promoters, which can downregulate the expression of certain proteins involved in signaling cascades. medchemexpress.com

Research on Potential Chemosensitizing Agents

Chromomycin A3 is being investigated for its potential as a chemosensitizing agent. spandidos-publications.comresearchgate.net Chemosensitization refers to the process of making cancer cells more sensitive to the effects of chemotherapy drugs. Resistance to conventional chemotherapy is a major obstacle in cancer treatment. spandidos-publications.comingentaconnect.com

CMA3's ability to bind to GC-rich DNA and interfere with transcription factors like Sp1 is central to its potential chemosensitizing properties. spandidos-publications.commedchemexpress.com Sp1 is a transcription factor that is frequently overexpressed in various cancers and can regulate the expression of genes involved in cell survival and resistance to apoptosis. spandidos-publications.comingentaconnect.com By suppressing Sp1-related anti-apoptotic proteins, such as FADD-like IL-1β-converting enzyme-inhibitory protein (FLIP), myeloid cell leukemia-1 (Mcl-1), and X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis (cIAP), and survivin, CMA3 can promote apoptosis induction in cancer cells. spandidos-publications.commedchemexpress.comingentaconnect.comnih.gov

Studies in cholangiocarcinoma (CCA) cell lines (KKU-213, KKU-055, and KKU-100) have shown that CMA3 suppresses cell proliferation in the nM range and can induce S phase cell cycle arrest at low doses while promoting caspase-dependent apoptosis at higher doses. spandidos-publications.commedchemexpress.comresearchgate.netingentaconnect.comnih.gov The anti-proliferative effects were dose- and time-dependent. medchemexpress.comresearchgate.net

The following table summarizes some research findings on the effect of CMA3 on cholangiocarcinoma cell lines:

| Cell Line | CMA3 Concentration (nM) | Effect | Reference |

| KKU-213 | nM range | Suppressed proliferation | spandidos-publications.comresearchgate.net |

| KKU-055 | nM range | Suppressed proliferation | spandidos-publications.comresearchgate.net |

| KKU-100 | nM range | Suppressed proliferation | medchemexpress.comresearchgate.net |

| KKU-213 | 2.5-10 | Induced S phase arrest | spandidos-publications.comnih.gov |

| KKU-055 | 2.5-10 | Induced S phase arrest | spandidos-publications.comnih.gov |

| KKU-213 | Higher doses | Promoted caspase-dependent apoptosis | spandidos-publications.comnih.gov |

| KKU-055 | Higher doses | Promoted caspase-dependent apoptosis | spandidos-publications.comnih.gov |

The suppression of anti-apoptotic proteins by CMA3 contributes to its potential as a chemosensitizing agent by lowering the threshold for apoptosis in resistant cancer cells. spandidos-publications.comingentaconnect.com

Future Directions and Emerging Research Avenues

Development of Novel Chromomycin (B10761888) A3-Based Chemical Probes for Targeted Biological Studies

The selective binding of Chromomycin A3 to GC-rich DNA sequences presents a significant opportunity for the development of novel chemical probes. ontosight.aimedchemexpress.com These probes can be designed to target specific genomic regions or structures enriched in GC content, enabling researchers to investigate their biological roles with high specificity. Future research aims to synthesize modified versions of CMA3 or conjugate CMA3 to other molecules to enhance its targeting capabilities and expand its applications. This could involve developing probes with improved fluorescent properties for enhanced visualization of GC-rich regions in live cells or tissues. ontosight.aicambridge.org Additionally, CMA3-based probes could be engineered to interact with specific proteins that bind to GC-rich DNA, allowing for the study of protein-DNA interactions in various cellular processes. The development of such probes would provide invaluable tools for dissecting the complexities of genome organization, gene regulation, and chromatin dynamics.

Exploration of Epigenetic Modulation Mechanisms Beyond Direct DNA Binding

While the primary mechanism of action of Chromomycin A3 is its direct binding to DNA, emerging research avenues are exploring its potential involvement in epigenetic modulation beyond this direct interaction. nih.gov Epigenetic mechanisms, such as DNA methylation and histone modifications, play crucial roles in regulating gene expression without altering the underlying DNA sequence. nih.govbiomedscidirect.com Given that CMA3 binds preferentially to GC-rich regions, which are often associated with CpG islands and promoter regions subject to epigenetic regulation, future studies could investigate whether CMA3 influences DNA methylation patterns or the activity of DNA methyltransferases. nih.gov Furthermore, the interaction of CMA3 with DNA in the context of chromatin, the complex of DNA and proteins (primarily histones), is another area of interest. nih.gov Research could explore if CMA3 binding affects histone modifications, chromatin remodeling, or the recruitment of epigenetic regulatory proteins. nih.govnih.gov Understanding these potential indirect epigenetic effects could reveal new therapeutic possibilities or provide deeper insights into how DNA-binding ligands influence the epigenetic landscape.

Research into Molecular Mechanisms of Acquired Resistance in Cellular Models

The development of acquired resistance is a major challenge in the use of many therapeutic agents, including those that target DNA. nih.govub.edu As Chromomycin A3 has shown some antitumor activity in the past and its derivatives are being explored, understanding the molecular mechanisms by which cells develop resistance to CMA3 is crucial for overcoming potential therapeutic limitations. nih.govasm.org Future research will likely focus on identifying the genetic and epigenetic alterations that confer resistance in cellular models. This could involve studies on changes in drug uptake or efflux mechanisms, alterations in DNA repair pathways, modifications of the CMA3 binding site on DNA, or changes in the expression or activity of proteins that interact with CMA3 or GC-rich DNA. ub.edunih.gov Investigations utilizing techniques such as genomic sequencing, transcriptomics, and proteomics in CMA3-resistant cell lines compared to sensitive ones can help elucidate these mechanisms. nih.gov Such research is essential for designing strategies to circumvent or reverse resistance, potentially through the development of new CMA3 derivatives or combination therapies.

Interdisciplinary Approaches Integrating Advanced Structural Biology with Functional Cellular Assays

A comprehensive understanding of Chromomycin A3's interaction with its biological targets requires the integration of advanced structural biology techniques with functional cellular assays. researchgate.net Future research directions emphasize interdisciplinary approaches that combine high-resolution structural methods, such as X-ray crystallography or cryo-electron microscopy, to precisely map the binding of CMA3 to DNA and associated proteins, with functional studies in living cells. nih.govresearchgate.net Structural biology can provide detailed insights into the conformation of CMA3 when bound to DNA, the role of Mg2+ in this interaction, and how the sugar moieties of CMA3 contribute to binding specificity and affinity. asm.orgresearchgate.netnih.gov Complementary functional cellular assays, including advanced microscopy techniques, flow cytometry, and gene expression profiling, can then correlate these structural insights with the observed biological effects of CMA3 on chromatin structure, gene expression, cell cycle progression, and apoptosis. ontosight.ainih.govcambridge.orgnih.govresearchgate.netmdpi.comnih.gov Integrating these approaches will provide a more complete picture of how CMA3 exerts its effects at the molecular and cellular levels, guiding the rational design of new probes and potential therapeutic agents.

Q & A

Q. What are the primary mechanisms by which Chromomycin A3 interacts with DNA, and how do these interactions influence experimental design in chromatin studies?

CMA3 binds preferentially to GC-rich DNA regions via minor groove interactions, requiring divalent cations (e.g., Mg²⁺) for stabilization . Methodologically, researchers must optimize buffer conditions (e.g., Mg²⁺ concentration) to ensure specific binding. For chromatin accessibility assays, include controls with cation chelators (e.g., EDTA) to confirm CMA3 dependency. Fluorescence intensity measurements should account for pH and ionic strength variations, which alter binding affinity .

Q. How should researchers standardize CMA3 staining protocols for chromosome banding and sperm chromatin integrity assessments?

Standard protocols involve incubating fixed cells or chromosomes with CMA3 (0.5–1 µg/mL in McIlvaine buffer, pH 7.0, with 10 mM MgCl₂) for 20–30 minutes . For sperm chromatin, pre-treatment with dithiothreitol (DTT) enhances CMA3 penetration to detect protamine deficiency. Include Hoechst 33342 counterstaining to differentiate CMA3-specific fluorescence from nonspecific signals. Validate results using flow cytometry or fluorometry with excitation/emission at 450/570 nm .

Q. What criteria should guide the selection of appropriate controls when using CMA3 to study DNA-protein interactions in vitro?

- Positive controls: Use known GC-rich DNA sequences (e.g., satellite DNA) or synthetic oligonucleotides.

- Negative controls: Employ AT-rich DNA or pretreat samples with DNAse to confirm binding specificity.

- Competitive inhibitors: Include mithramycin (a structurally similar antibiotic) to validate CMA3’s binding site occupancy . Statistical analysis should compare fluorescence shifts across conditions using ANOVA or paired t-tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in CMA3’s reported roles in apoptosis modulation, such as its inhibitory effects in neuronal cells versus pro-apoptotic outcomes in cancer models?

Discrepancies may arise from cell-type-specific redox environments or differential DNA damage responses. To address this:

- Perform dose-response assays (0.1–10 µM CMA3) across cell lines.

- Quantify intracellular glutathione levels (via HPLC or fluorescent probes) to assess oxidative stress modulation.

- Combine CMA3 with caspase inhibitors or DNA repair pathway blockers (e.g., PARP inhibitors) to dissect mechanistic pathways. Cross-validate findings using transcriptomics (RNA-seq) to identify CMA3-regulated apoptotic genes .

Q. What experimental strategies mitigate fluorescence variability in CMA3-based chromosome sorting when integrating with comparative genomic hybridization (CGH)?

Fluorescence variability in CGH often stems from inconsistent probe hybridization or CMA3 staining. Mitigate this by:

- Pre-treating metaphase spreads with RNase A to remove RNA interference.

- Co-staining with DAPI to normalize CMA3 signals against total DNA content.

- Using micro-CGH platforms with high-resolution imaging (≤0.1 µm/pixel) to enhance signal clarity. Data analysis should employ segmentation algorithms (e.g., watershed transform) to separate overlapping chromosomes .

Q. How can researchers design studies to explore CMA3’s dual role as a DNA binder and topoisomerase II inhibitor without confounding results?

- Step 1: Use topoisomerase II-deficient cell lines (e.g., yeast mutants) to isolate CMA3’s DNA-binding effects.

- Step 2: Employ plasmid relaxation assays with purified topoisomerase II to quantify inhibition kinetics.

- Step 3: Integrate molecular docking simulations (e.g., AutoDock Vina) to predict CMA3’s interaction sites on DNA versus enzyme active sites. Correlate in silico data with chromatin immunoprecipitation (ChIP) results for topoisomerase II occupancy .

Q. What methodologies address challenges in quantifying CMA3’s antimicrobial activity against drug-resistant pathogens while minimizing cytotoxicity in host cells?

- Use time-kill assays with staggered CMA3 exposure (1–24 hours) to differentiate bacteriostatic vs. bactericidal effects.

- Pair CMA3 with efflux pump inhibitors (e.g., verapamil) in Gram-negative bacteria to overcome resistance.

- For eukaryotic cells, employ membrane-impermeable CMA3 derivatives (e.g., CMA3-loaded liposomes) to reduce host toxicity. Validate selectivity via comparative MIC (microbial) and IC50 (mammalian cell) assays .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze CMA3 fluorescence data to account for batch effects in high-throughput screening?

- Normalize raw fluorescence values using Z-score transformation or quantile normalization.

- Include intra-plate controls (e.g., untreated wells) and inter-plate calibrators (e.g., fixed CMA3 concentrations).

- Apply mixed-effects models to partition variance between technical (e.g., plate) and biological (e.g., cell line) factors. Report confidence intervals and effect sizes to enhance reproducibility .

Q. What steps ensure reproducibility when replicating CMA3’s chromatin-condensing effects across different microscopy platforms?

- Calibrate microscopes using fluorescent microspheres with known emission spectra.

- Document exposure times, objective lenses (e.g., 100x oil immersion), and software settings (e.g., image binning).

- Share raw image files in public repositories (e.g., Zenodo) with metadata adhering to FAIR principles .

Ethical and Methodological Considerations

Q. How can researchers ethically justify using CMA3 in studies involving human gametes or embryonic cells?

- Obtain informed consent specifying CMA3’s experimental use and potential genotoxic risks.

- Use anonymized samples with no identifiers linked to clinical data.

- Adhere to institutional review board (IRB) protocols for gamete research, including justification of sample size and minimization principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.